6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Description
International Union of Pure and Applied Chemistry Naming and Synonyms
The primary International Union of Pure and Applied Chemistry name for this compound is 6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione. This systematic nomenclature reflects the compound's structural features, including the isothiazolo[4,3-d]pyrimidine core framework and the specific positioning of the 3-methylbenzyl substituent at the 6-position of the heterocyclic system.
Several alternative names and synonyms have been documented for this compound in chemical databases and literature. The most commonly encountered variations include 6-(3-methylbenzyl)thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione and 6-[(3-methylphenyl)methyl]-4H,5H,6H,7H-thiazolo[4,3-d]pyrimidine-5,7-dione. These nomenclatural variants reflect different systematic naming conventions while describing the same molecular structure. Additional synonyms found in chemical databases include 6-[(3-methylphenyl)methyl]-4H-thiazolo[4,3-d]pyrimidine-5,7-dione and the shortened form 6-(3-Methylbenzyl)thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.
The systematic naming conventions employed for this compound emphasize the bicyclic thiazolopyrimidine framework, which consists of a pyrimidine ring fused to an isothiazole ring in a [4,3-d] configuration. The numbering system used in these names follows established heterocyclic nomenclature rules, with the 3-methylbenzyl group attached through a methylene bridge to the nitrogen atom at position 6 of the fused ring system.
Molecular Formula and Weight
The molecular formula of 6-(3-methylbenzyl)thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is C₁₃H₁₁N₃O₂S. This empirical formula indicates the presence of thirteen carbon atoms, eleven hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom within the molecular structure. The molecular composition reflects the complex heterocyclic nature of the compound, incorporating multiple heteroatoms within its fused ring system and aromatic substituent.
The molecular weight of this compound has been consistently reported as 273.31 grams per mole across multiple authoritative chemical databases. This molecular weight calculation is based on standard atomic masses and provides important information for stoichiometric calculations, analytical chemistry applications, and pharmaceutical formulation considerations. The relatively moderate molecular weight places this compound within a typical range for small molecule drug candidates and research compounds.
Table 1: Molecular Composition Analysis
| Element | Count | Atomic Mass (amu) | Contribution to Molecular Weight |
|---|---|---|---|
| Carbon | 13 | 12.011 | 156.143 |
| Hydrogen | 11 | 1.008 | 11.088 |
| Nitrogen | 3 | 14.007 | 42.021 |
| Oxygen | 2 | 15.999 | 31.998 |
| Sulfur | 1 | 32.066 | 32.066 |
| Total | 30 | - | 273.316 |
Chemical Abstracts Service and PubChem Identifiers
The Chemical Abstracts Service registry number for 6-(3-methylbenzyl)thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is 1326932-82-4. This unique identifier serves as the primary reference number for the compound in chemical databases, regulatory filings, and scientific literature. The Chemical Abstracts Service number provides an unambiguous way to identify this specific chemical entity, distinguishing it from structurally related compounds or isomers that might share similar names or partial structural features.
The PubChem Compound Identifier for this compound is 53337654. PubChem, maintained by the National Center for Biotechnology Information, serves as a comprehensive database for chemical information, and this identifier provides direct access to detailed structural, physical, and biological data associated with the compound. The PubChem database entry includes three-dimensional conformational data, computed properties, and links to relevant bioassay information where available.
Additional database identifiers have been assigned to this compound across various chemical information systems. The ChEMBL identifier is reported as CHEMBL3443702, linking the compound to biological activity data and structure-activity relationship studies. Various vendor-specific identifiers have also been assigned, including MFCD20528943 for the MDL Information Systems database and multiple catalog numbers from chemical suppliers.
Table 2: Database Identifiers Summary
| Database System | Identifier | Purpose |
|---|---|---|
| Chemical Abstracts Service | 1326932-82-4 | Primary registry number |
| PubChem CID | 53337654 | Public chemical database |
| ChEMBL | CHEMBL3443702 | Bioactivity database |
| MDL Number | MFCD20528943 | Chemical inventory |
Simplified Molecular Input Line Entry System and International Chemical Identifier Descriptors
The Simplified Molecular Input Line Entry System representation of 6-(3-methylbenzyl)thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is documented as Cc1cccc(c1)Cn2c(=O)c3c(csn3)[nH]c2=O. This linear notation provides a text-based method for representing the complete molecular structure, encoding all atomic connectivity, bond types, and stereochemical information in a standardized format. The Simplified Molecular Input Line Entry System string begins with the methyl group on the benzyl substituent and systematically describes the entire molecular framework, including the characteristic fused ring system and the specific attachment pattern of the 3-methylbenzyl group.
The International Chemical Identifier for this compound is InChI=1S/C13H11N3O2S/c1-8-3-2-4-9(5-8)6-16-12(17)11-10(7-19-15-11)14-13(16)18/h2-5,7H,6H2,1H3,(H,14,18). This standardized identifier provides a hierarchical description of the molecular structure, starting with the molecular formula layer and progressing through connectivity, hydrogen positioning, and stereochemical descriptors. The International Chemical Identifier system ensures universal compatibility across different chemical software platforms and databases, facilitating accurate structural communication and data exchange.
The International Chemical Identifier Key, represented as IKASNOQVJLSQFP-UHFFFAOYSA-N, serves as a shortened, hashed version of the full International Chemical Identifier. This key provides a fixed-length identifier that can be used for rapid database searching and structural comparison while maintaining the unique identification capabilities of the full International Chemical Identifier system. The International Chemical Identifier Key format consists of three segments separated by hyphens, with the first segment encoding the molecular skeleton, the second segment representing stereochemical and isotopic information, and the third segment indicating the protonation state.
Table 3: Structural Descriptors Summary
| Descriptor Type | Value | Character Length |
|---|---|---|
| SMILES | Cc1cccc(c1)Cn2c(=O)c3c(csn3)[nH]c2=O | 41 |
| InChI | InChI=1S/C13H11N3O2S/c1-8-3-2-4-9(5-8)6-16-12(17)11-10(7-19-15-11)14-13(16)18/h2-5,7H,6H2,1H3,(H,14,18) | 122 |
| InChI Key | IKASNOQVJLSQFP-UHFFFAOYSA-N | 27 |
Properties
IUPAC Name |
6-[(3-methylphenyl)methyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-8-3-2-4-9(5-8)6-16-12(17)11-10(7-19-15-11)14-13(16)18/h2-5,7H,6H2,1H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKASNOQVJLSQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=NSC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Result of Action
The result of the action of 6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is the inhibition of cancer cell proliferation. By causing DNA damage and triggering the DNA damage response pathway, this compound can lead to cell cycle arrest and apoptosis, effectively killing the cancer cells.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione are largely attributed to its interactions with various biomolecules. It has been found to exhibit potent cytotoxicity and topoisomerase I inhibitory activity. This suggests that it interacts with the enzyme topoisomerase I, a critical enzyme involved in DNA replication and transcription.
Cellular Effects
This compound has demonstrated significant effects on various types of cells. It causes DNA damage during cell replication by stabilizing the topoisomerase I/DNA complex, thus efficiently inhibiting the proliferation of cancer cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the topoisomerase I/DNA complex. This interaction stabilizes the complex, leading to DNA damage and inhibition of cell proliferation.
Temporal Effects in Laboratory Settings
Its potent cytotoxicity and topoisomerase I inhibitory activity suggest that it may have long-term effects on cellular function.
Metabolic Pathways
Given its interaction with topoisomerase I, it may be involved in pathways related to DNA replication and transcription.
Subcellular Localization
The subcellular localization of this compound is yet to be determined. Given its interaction with topoisomerase I, it may be localized in the nucleus where this enzyme is typically found.
Biological Activity
6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, drawing on diverse research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound's structure has been confirmed through various spectroscopic methods including IR and NMR spectroscopy. Single-crystal X-ray diffraction has also been employed to elucidate the three-dimensional arrangement of atoms within the molecule.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance:
- Cell Line Studies : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) with IC50 values ranging from 10 to 30 µM depending on the specific derivative tested .
- Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression. Some derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as those related to angiogenesis (e.g., VEGF expression) and metastasis markers like MMP-9 .
Antimicrobial Activity
The antimicrobial properties of thiazolo-pyrimidine derivatives have also been investigated:
- Broad-Spectrum Activity : Compounds related to this compound exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed minimum inhibitory concentrations (MICs) as low as 40 µg/mL against Staphylococcus aureus and Bacillus subtilis, indicating potent antibacterial properties .
- Fungal Activity : The compound has also demonstrated antifungal activity against Candida albicans, with MIC values reported below 207 µg/mL .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, thiazolo-pyrimidine derivatives have shown promise in anti-inflammatory applications:
- Inhibition of Inflammatory Markers : Certain derivatives have been reported to reduce the expression levels of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in vitro . This suggests a potential role for these compounds in managing inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazolo-pyrimidine derivatives:
| Compound | Substituent | IC50 (µM) | Activity Type |
|---|---|---|---|
| 6a | -CH3 | 15 | Anticancer |
| 6b | -Cl | 25 | Antimicrobial |
| 6c | -NO2 | 30 | Anti-inflammatory |
Case Studies
Several case studies have been conducted to evaluate the biological activity of thiazolo-pyrimidine derivatives:
- Study on Anticancer Efficacy : A recent study synthesized various thiazolo-pyrimidine analogs and evaluated their cytotoxicity against multiple cancer cell lines. The most potent analogs were identified based on their ability to induce apoptosis through caspase activation pathways .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of synthesized thiazolo-pyrimidines against clinical isolates. The results indicated that specific structural modifications significantly enhanced antibacterial activity compared to standard antibiotics .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazolo[4,3-d]pyrimidine derivatives as anticancer agents. For instance, a series of thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines using the National Cancer Institute's NCI-60 screening program. One compound demonstrated significant cytotoxicity, indicating that modifications to the thiazolo-pyrimidine structure can enhance bioactivity against cancer cells .
Case Study: Synthesis and Evaluation
- Compound : 6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Method : Synthesized through a one-pot reaction involving sulfur and 2-cyanoacetamide.
- Results : Showed promising cytotoxic effects in vitro against various cancer cell lines.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Thiazolo derivatives have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain thiazolo derivatives demonstrated potent inhibitory effects against strains like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
Case Study: Antimicrobial Screening
- Compounds Tested : Various thiazolo derivatives including this compound.
- Method : Agar diffusion and broth dilution methods were employed for screening.
- Results : Certain derivatives showed significant antimicrobial activity comparable to established antibiotics.
Structural Characterization
The structural characteristics of this compound have been elucidated through various spectroscopic techniques such as NMR and X-ray diffraction. These studies provide insights into the molecular interactions that contribute to its biological activities.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Substituent Position and Reactivity: Methyl or benzyl groups at the 4- or 6-position (e.g., 8a and QV-0840) enhance stability and facilitate thionation or alkylation reactions. Electron-withdrawing groups (e.g., 4-cyanobenzylidene in 11b) increase electrophilicity, influencing reactivity in condensation reactions.
- Heterocyclic Core : Thiazolo-pyrimidines (e.g., QV-0840) exhibit distinct electronic properties compared to triazolo-pyrimidines (e.g., 8a), with the latter showing higher propensity for υ-triazole-thiadiazole rearrangements under thionation.
Key Observations :
- Thionation Efficiency: Methyl-substituted precursors (e.g., 7a) yield 68% thione derivatives (8a), whereas non-methylated analogues require harsher conditions or show lower yields.
- Solvent Impact: Ethanol or DMF/water mixtures are preferred for crystallization, achieving high purity (e.g., 93% for 9a via Method B).
Key Observations :
- Antiviral Activity : Triazolo-pyrimidines with nitro or methyl groups (e.g., 3n) show consistent activity against herpes viruses, while thiazolo derivatives lack reported data.
Preparation Methods
Starting Materials and Initial Cyclization
- The bicyclic thiazolopyrimidine core is typically synthesized by reacting 2-aminothiols with suitable arylacetyl chlorides or related acylating agents under elevated temperatures.
- This reaction forms the thiazole ring fused to a pyrimidine moiety with keto groups at positions 5 and 7, yielding thiazolo[4,3-d]pyrimidine-5,7-dione scaffolds.
Key Reaction Conditions
- High temperature conditions facilitate cyclization.
- Solvents such as polar aprotic solvents or aromatic solvents are often used.
- The reaction is monitored to ensure formation of the dihydroxy derivatives, which are precursors for further functionalization.
Functionalization at Positions 5 and 6
Chlorination and Amination
- The 5,7-dihydroxy groups on the bicyclic core can be chlorinated using phosphorus oxychloride (POCl3), often under microwave irradiation to enhance reaction rates.
- This chlorination yields 5,7-dichloro derivatives, which are reactive intermediates for nucleophilic substitution.
- Subsequent reaction with aqueous ammonia (33%) selectively replaces the 7-chloro group with an amino group, yielding 7-amino-5-chloro derivatives.
Introduction of the 3-Methylbenzyl Group at Position 6
- The 6-position substitution with a 3-methylbenzyl group can be achieved by nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling).
- For Suzuki coupling, the 5-chloro group is replaced by the desired aryl or benzyl substituent using boronic acids or boronate esters corresponding to 3-methylbenzyl derivatives.
- Typical conditions involve palladium catalysts, base, and appropriate solvents under inert atmosphere.
Representative Synthetic Scheme Summary
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 2-Aminothiol + 3-methylbenzyl arylacetyl chloride, heat | Formation of thiazolo[4,3-d]pyrimidine-5,7-diol intermediate |
| 2 | Chlorination | POCl3, microwave irradiation | Conversion to 5,7-dichloro derivative |
| 3 | Amination | Aqueous NH3 (33%) | 7-amino-5-chloro intermediate |
| 4 | Substitution | Suzuki coupling with 3-methylbenzyl boronic acid, Pd catalyst | Introduction of 3-methylbenzyl group at position 6 |
Alternative and Green Synthesis Approaches
- Recent advances in pyrimidine and fused heterocycle synthesis include multicomponent reactions and catalytic methods using nanocatalysts (e.g., ZnO nanoparticles) for greener, cost-efficient routes.
- Such methods involve one-pot condensations and oxidative C–N bond formations, which could be adapted for thiazolopyrimidine derivatives to improve yield and sustainability.
Analytical and Structural Confirmation
- The synthesized compound is typically characterized by NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the bicyclic structure and substitution pattern.
- Collision cross-section data and molecular weights are used to support identity and purity.
Research Findings and Observations
- Substituent effects at position 6, such as the 3-methylbenzyl group, influence biological activity and receptor binding affinity in related analogs.
- Ortho-substituted benzyl derivatives often show enhanced binding properties compared to unsubstituted analogs.
- The choice of substituent and synthetic route impacts yield, purity, and scalability.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Notes |
|---|---|---|---|
| Core formation | 2-Aminothiol + arylacetyl chloride | Heating, solvent | Forms bicyclic diol intermediate |
| Chlorination | POCl3 | Microwave irradiation | Converts diol to dichloro derivative |
| Amination | Aqueous NH3 (33%) | Ambient temperature | Selective amination at position 7 |
| Substitution | Boronic acid, Pd catalyst | Suzuki coupling, inert atmosphere | Introduces 3-methylbenzyl substituent |
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces and HOMO-LUMO gaps to identify reactive sites (e.g., carbonyl groups for hydrogen bonding) .
- Molecular Docking : Simulates binding to targets (e.g., EGFR kinase) using software like AutoDock, validated by crystallographic data .
- MD Simulations : Assess stability of ligand-receptor complexes over time (≥100 ns trajectories) .
How to design experiments to elucidate the mechanism of action?
Advanced Research Question
A tiered approach is recommended:
In Vitro Assays : Measure enzyme inhibition (e.g., topoisomerase II) or receptor binding (radioligand displacement assays) .
Cellular Models : Use fluorescent probes (e.g., Annexin V for apoptosis) in cancer cell lines .
In Vivo Studies : Administer compound in rodent models (e.g., xenografts) with pharmacokinetic profiling (plasma half-life, bioavailability) .
Omics Integration : Transcriptomics/proteomics identifies downstream pathways (e.g., apoptosis markers like Bcl-2) .
What analytical techniques are critical for characterizing reaction intermediates?
Q. Methodological Guidance
- LC-MS : Monitors intermediate formation (e.g., hydrazide precursors) with high sensitivity .
- Elemental Analysis : Confirms stoichiometry (C, H, N percentages) .
- In Situ IR : Tracks functional group transformations (e.g., disappearance of -NH peaks during cyclization) .
How can researchers validate the compound’s stability under physiological conditions?
Advanced Research Question
- pH Stability Tests : Incubate in buffers (pH 2–9) and analyze degradation via HPLC .
- Thermal Analysis : DSC/TGA determines melting points and thermal decomposition profiles .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation .
What strategies improve the compound’s solubility and bioavailability?
Advanced Research Question
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the N6 position .
- Formulation Optimization : Use cyclodextrins or lipid nanoparticles to enhance aqueous solubility .
- Salt Formation : React with HCl or sodium to generate ionic derivatives .
How to prioritize structural analogs for further study?
Q. Methodological Guidance
- SAR Analysis : Compare substituent effects (e.g., 3-methylbenzyl vs. 4-fluorobenzyl on activity) .
- ADMET Prediction : Use tools like SwissADME to filter analogs with favorable pharmacokinetics .
- High-Throughput Screening : Test libraries in multiplexed assays (e.g., kinase panels) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
